REACTION_CXSMILES
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[CH3:1][C:2]1[N:3]=[CH:4][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[N:6][CH:7]=1.C1C(=O)N([Br:23])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:23][CH2:1][C:2]1[N:3]=[CH:4][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:14])[CH3:13])=[N:6][CH:7]=1
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Name
|
|
Quantity
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2.79 g
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Type
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reactant
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Smiles
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CC=1N=CC(=NC1)NC(OC(C)(C)C)=O
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Name
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|
Quantity
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2.61 g
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Type
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reactant
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Smiles
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C1CC(=O)N(C1=O)Br
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Name
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AlBN
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Quantity
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0.219 g
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Type
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reactant
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Smiles
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|
Name
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Quantity
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45 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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DISSOLUTION
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Details
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the residue was redissolved in EtOAc (˜50 mL)
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Type
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WASH
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Details
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washed with dilute aqueous NaOH twice (10 mL 1 N NaOH diluted in 20 mL H2O), brine (30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was further purified by flash chromatography on silica gel
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Type
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WASH
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Details
|
eluted with gradient EtOAc/CH2Cl2 (0-30%)
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Name
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|
Type
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product
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Smiles
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BrCC=1N=CC(=NC1)NC(OC(C)(C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |